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Compound Name: (Lys7)-Dermorphin

Cat. No.: B170805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mu-opioid receptor (MOR) binding

affinity and selectivity of (Lys7)-Dermorphin, a potent synthetic analog of the naturally

occurring opioid peptide dermorphin. This document summarizes key quantitative binding data,

details common experimental protocols for receptor affinity determination, and visualizes the

associated signaling pathways and experimental workflows.

Quantitative Receptor Binding Profile
(Lys7)-Dermorphin is recognized as a highly potent and selective MOR agonist.[1] Its

structural modifications contribute to both high affinity for the mu-receptor and significant

selectivity over the delta (DOR) and kappa (KOR) opioid receptors. The binding affinity of a

compound is typically expressed by the inhibition constant (Ki), which represents the

concentration of the competing ligand that will bind to half of the receptors at equilibrium. A

lower Ki value indicates a higher binding affinity.

While comprehensive and directly comparable Ki values for (Lys7)-Dermorphin across all

three opioid receptor subtypes are not readily available in a single study, the following tables

synthesize available data for (Lys7)-Dermorphin and its parent compound, dermorphin, to

provide a clear quantitative perspective.

Table 1: Binding Affinity of (Lys7)-Dermorphin for the Mu-Opioid Receptor
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Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. It is a

measure of the potency of a substance in inhibiting a specific biological or biochemical

function. Ki can be calculated from IC50 using the Cheng-Prusoff equation, but requires the Kd

of the radioligand.

Table 2: Comparative Binding Affinities and Selectivity of Dermorphin Analogs

To illustrate the high mu-selectivity characteristic of dermorphin-related peptides, the following

table presents data for various analogs. Selectivity is often expressed as a ratio of the Ki

values for different receptors (e.g., Ki DOR / Ki MOR). A higher ratio indicates greater

selectivity for the mu-receptor over the delta-receptor.

Compound Ki (nM) - μ Ki (nM) - δ Ki (nM) - κ
Selectivity
(δ/μ)

Selectivity
(κ/μ)

Dermorphin 0.33 15.7 1150 47.6 3485

[D-

Arg²,Lys⁴]der

morphin-(1-

4)-amide

(DALDA)

- - - 11,400 -

[Lys7]-

Dermorphin

~0.4-1.0

(estimated)

>1000

(estimated)

>1000

(estimated)
High (>1000) High (>1000)

Data for Dermorphin and DALDA are derived from multiple sources for comparative purposes.

The values for (Lys7)-Dermorphin are estimated based on qualitative descriptions of its high

selectivity and potency being comparable to or greater than dermorphin.[1]
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Experimental Protocols
The determination of receptor binding affinity and selectivity is typically achieved through

competitive radioligand binding assays. Below is a detailed, representative protocol for such an

assay using cell membranes expressing opioid receptors.

Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of (Lys7)-Dermorphin for mu, delta, and kappa

opioid receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human

Embryonic Kidney (HEK) 293 cells stably expressing the human mu, delta, or kappa opioid

receptor.

Radioligands:

For MOR: [³H]DAMGO (a mu-selective agonist)

For DOR: [³H]DPDPE (a delta-selective agonist)

For KOR: [³H]U69,593 (a kappa-selective agonist)

(Lys7)-Dermorphin: Unlabeled test compound.

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high

concentration (e.g., 10 µM).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Filtration Apparatus: A cell harvester for rapid filtration.

Filter Mats: Glass fiber filters (e.g., Whatman GF/B).

Scintillation Vials and Cocktail.

Liquid Scintillation Counter.
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Procedure:

Membrane Preparation:

Thaw the frozen cell membrane aliquots on ice.

Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.

Determine the protein concentration of the membrane suspension using a standard

protein assay (e.g., Bradford or BCA).

Dilute the membrane suspension to the desired final concentration in assay buffer.

Assay Setup:

Set up assay tubes or a 96-well plate for total binding, non-specific binding, and

competitive binding.

Total Binding: Add assay buffer, radioligand, and membrane suspension.

Non-specific Binding: Add assay buffer, radioligand, a high concentration of naloxone, and

membrane suspension.

Competitive Binding: Add assay buffer, radioligand, varying concentrations of (Lys7)-
Dermorphin, and membrane suspension.

Incubation:

Incubate the assay plate at a controlled temperature (e.g., 25°C) for a sufficient time to

reach equilibrium (e.g., 60-90 minutes).

Filtration:

Rapidly terminate the binding reaction by filtering the contents of each well through the

glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
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Quantification:

Place the filter discs into scintillation vials.

Add scintillation cocktail to each vial.

Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding (CPM from naloxone

wells) from the total binding (CPM from wells with only radioligand).

Plot the percentage of specific binding against the logarithm of the concentration of

(Lys7)-Dermorphin.

Determine the IC50 value (the concentration of (Lys7)-Dermorphin that inhibits 50% of

the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear

regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand used in the assay and Kd is the

dissociation constant of the radioligand for the receptor.

Visualizations
The following diagrams illustrate the key signaling pathway activated by (Lys7)-Dermorphin
and the workflow of the experimental protocol described above.
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Mu-Opioid Receptor Signaling Pathway
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Radioligand Binding Assay Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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